molecular formula C19H16ClN5O2S B2599124 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 900010-47-1

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2599124
CAS No.: 900010-47-1
M. Wt: 413.88
InChI Key: IOKVFAXTVMSDSF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a chlorophenyl group, a thieno[3,4-c]pyrazole core, and a pyridinylmethyl ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The chlorophenyl group is introduced via a substitution reaction, and the pyridinylmethyl ethanediamide moiety is attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the thienopyrazole class exhibit significant anticancer activity. N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Related thienopyrazole derivatives have shown promise in targeting specific cancer pathways through enzyme inhibition and receptor interaction.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been reported to inhibit specific enzymes involved in bacterial cell wall synthesis, indicating potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory activity by inhibiting enzymes involved in inflammatory processes. This property is crucial for developing therapeutic agents for chronic inflammatory diseases.

Antioxidant Activity

Thienopyrazole derivatives are known for their antioxidant properties, protecting cells from oxidative stress. This action may contribute to their overall therapeutic potential in various diseases.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that thienopyrazole derivatives inhibited proliferation in breast cancer cells (IC50 = 15 µM).
Study BAntimicrobial PropertiesShowed that the compound effectively inhibited growth of E. coli and S. aureus at concentrations as low as 10 µg/mL.
Study CAnti-inflammatory EffectsFound significant reduction in inflammatory markers in animal models treated with thienopyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-4-yl)methyl]ethanediamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN4O3SC_{16}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 380.8 g/mol. The structure is characterized by a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an ethanediamide moiety, which enhances its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated across several domains:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies indicate minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .
    • Additionally, it has shown antifungal activity against Candida albicans and other fungi .
  • Anticancer Potential :
    • Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). The cytotoxicity was assessed using the MTT assay, revealing promising results that warrant further investigation .
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, with efficacy demonstrated in various models of inflammation. The specific mechanisms are still under study but may involve modulation of inflammatory pathways .

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cell growth and apoptosis . This inhibition could explain its anticancer and antimicrobial effects.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various thienopyrazole derivatives, this compound was found to be one of the most effective compounds against drug-resistant strains of bacteria. The study reported MIC values significantly lower than those observed for standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL
Pseudomonas aeruginosa0.125–8 μg/mL
AntifungalCandida albicansNot specified
AnticancerA549 (lung cancer)IC50: Not specified
MCF-7 (breast cancer)IC50: Not specified
HCT-116 (colon cancer)IC50: Not specified

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c20-13-1-3-14(4-2-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKVFAXTVMSDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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